Process-related impurities: These originate from the manufacturing process itself, including starting materials, reagents, solvents, intermediates, and degradation products. [, , ]
Product-related impurities: These are structurally similar to the main drug compound and may arise from side reactions or degradation. [, ]
Synthesis Analysis
Side reactions: Competing reactions during synthesis can lead to the formation of byproducts. []
Incomplete reactions: If a reaction does not proceed to completion, residual starting materials or intermediates can become impurities. []
Degradation: Erlotinib can degrade under certain conditions (e.g., acidic or alkaline) during storage or manufacturing, leading to the formation of degradation products as impurities. [, ]
Physical and Chemical Properties Analysis
Developing analytical methods: Properties like solubility, polarity, and spectroscopic characteristics are essential for developing methods to detect and quantify impurities. [, , ]
Applications
Drug development and manufacturing: Identifying, characterizing, and controlling impurities are essential for ensuring the quality, safety, and efficacy of Erlotinib. [, , ]
Pharmacokinetic and pharmacodynamic studies: Understanding how impurities affect the absorption, distribution, metabolism, and excretion of Erlotinib can provide insights into drug-drug interactions and individual patient responses. [, , ]
Developing analytical methods: Research on Erlotinib impurities drives the development of sensitive and selective analytical techniques for their detection and quantification in drug substances and formulations. [, , ]
Related Compounds
Erlotinib Hydrochloride
Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor drug used to treat certain types of non-small cell lung cancer (NSCLC) and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , ] It acts by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a role in tumor cell growth and proliferation. [, , , , ] Erlotinib is administered orally and is known to exhibit pH-dependent solubility. []
Relevance: While the exact structure of "Erlotinib Impurity B" is unknown, its name directly implies a structural relationship to Erlotinib. Impurities in pharmaceutical contexts often involve minor structural variations of the main compound, arising from the synthesis process or degradation pathways. [, , , ] Therefore, understanding Erlotinib's structure is crucial for inferring potential structures of "Erlotinib Impurity B."
OSI-420
Compound Description: OSI-420 is the primary metabolite of Erlotinib. []
Relevance: As a metabolite of Erlotinib, OSI-420 shares significant structural similarities with the parent drug. The presence and quantity of metabolites like OSI-420 are essential considerations in pharmaceutical analyses, as they can impact drug efficacy and safety profiles. [] This makes OSI-420 potentially relevant to understanding "Erlotinib Impurity B," as some impurities might be related to metabolic pathways or degradation products.
N-Nitrosodimethylamine (NDMA)
Compound Description: NDMA is a potent carcinogen classified as a nitrosamine impurity. [] It can form as a byproduct during drug synthesis or in the presence of secondary amines and nitrites/nitrates. []
Relevance: Although not directly related to Erlotinib, NDMA exemplifies the critical need to monitor and control impurities in pharmaceuticals. [] The presence of even trace amounts of genotoxic impurities like NDMA can pose significant risks to human health. [] This underscores the importance of studying "Erlotinib Impurity B" and other potential impurities to ensure drug safety.
Intermediate 3/Impurity B in Naratriptan Hydrochloride Synthesis
Compound Description: During the development of Naratriptan hydrochloride, a drug used to treat migraines, researchers observed an unusual increase in the levels of "intermediate 3," referred to as "impurity B," in the final product. [] This impurity was found to form not only as a carryover from previous synthesis steps but also through the acid-catalyzed dehydration of another process-related impurity. []
Relevance: While structurally distinct from "Erlotinib Impurity B," the case of "impurity B" in Naratriptan hydrochloride production highlights a common challenge in pharmaceutical development: the formation of undesirable impurities during synthesis. [] This example emphasizes the need for thorough investigation and process optimization to minimize the presence of impurities, like "Erlotinib Impurity B," in the final drug product.
Folic Acid: Folic acid is a B vitamin essential for various metabolic processes. [] Although unrelated to Erlotinib, the mention of a novel impurity in folic acid products underscores the importance of impurity profiling in pharmaceuticals, regardless of the drug's structure or therapeutic target. []
Bevacizumab: Bevacizumab is a monoclonal antibody used in cancer treatment. [, , , , ] It is often combined with Erlotinib in treating certain cancers. [, , , , ]
Sorafenib: Similar to Erlotinib, Sorafenib is a tyrosine kinase inhibitor used in cancer therapy. [, ]
Cinnarizine and Dimenhydrinate: These are pharmaceuticals analyzed in combination, highlighting the complexities of separating and quantifying multiple active ingredients and potential impurities in drug formulations. []
Ranitidine: Ranitidine, a histamine H2-receptor antagonist, has been found to affect Erlotinib's pharmacokinetics. []
Hydroxychloroquine: Hydroxychloroquine, an antimalarial drug, has been studied in combination with Erlotinib in cancer treatment. []
Irinotecan and Cisplatin: These are chemotherapeutic agents used in cancer treatment and are sometimes studied in combination with Erlotinib. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.